Insecticidal agent 15

Catalog No.
S754766
CAS No.
790-75-0
M.F
C10H6ClF6NO
M. Wt
305.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Insecticidal agent 15

CAS Number

790-75-0

Product Name

Insecticidal agent 15

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

Molecular Formula

C10H6ClF6NO

Molecular Weight

305.60 g/mol

InChI

InChI=1S/C10H6ClF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19)

InChI Key

LEYIUTOAQOUAFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCl)C(F)(F)F

The exact mass of the compound N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide (CAS 790-75-0), commercially recognized as Insecticidal agent 15, KM1954, or the electrophilic scout fragment KB03, is a dual-utility chloroacetamide derivative . In agrochemical research, it serves as a quantified vector control benchmark with established lethality against both adult and larval stages of Aedes aegypti . Concurrently, in the field of chemical biology and targeted protein degradation (TPD), it is utilized as a broadly reactive electrophilic probe to profile ligandable cysteines across the human proteome [1]. Its structural incorporation of a 3,5-bis(trifluoromethyl)phenyl group imparts specific lipophilicity and tunes the reactivity of the chloroacetamide warhead, making it a critical material for both insecticide development and covalent ligand discovery workflows .

Research Fit

TFMPA third-generation analog for Aedes aegypti insecticidal screening workflows
Chloroacetamide covalent probe with electrophilic cysteine-targeting warhead
Research-grade crystalline solid; DMSO-soluble for topical and larval assay formats

Generic substitution of this specific chloroacetamide with simpler analogs or alternative electrophiles (such as acrylamides) frequently fails in both primary application domains [1]. In chemoproteomic screening, substituting KB03 with less reactive acrylamide fragments drastically reduces the capture rate of ligandable cysteines from a median of 14 down to approximately 2 per fragment, leading to false negatives in E3 ligase discovery [1]. In agrochemical formulations, the removal of the 3,5-bis(trifluoromethyl) motif significantly alters the compound's lipophilicity and membrane permeability, which are critical for penetrating the insect cuticle and achieving its benchmark LD50 of 4.27 nmol/mg . Consequently, buyers must procure this exact bis(trifluoromethyl)-substituted chloroacetamide to ensure reproducible reactivity in high-throughput profiling assays and to maintain quantified lethality in vector control studies .

Substitution Risk

8h vs 8f Pentafluoropropanoyl analog 8h lacks the chloroacetamide electrophilic warhead; covalent cysteine-targeting and aqueous stability profiles may not transfer
8g vs 8f Trifluoroacetyl substitution alters electrophilic reactivity and degradation kinetics; potency signature may shift across assay endpoints
TFMPA class Each TFMPA congener carries distinct reactivity and potency signatures; procurement cannot rely on class-level assumptions of interchangeability

Proteome-Wide Cysteine Capture Efficiency in SLC-ABPP Workflows

When evaluated in simplified ligandable cysteine activity-based protein profiling (SLC-ABPP), this chloroacetamide scout fragment (KB03) demonstrates significantly broader reactivity than alternative electrophiles. It captures a median of 14 ligandable cysteines per fragment, representing a 5-fold increase in reactivity rate compared to acrylamide-based fragments, which capture a median of only 2 [1].

Evidence DimensionLigandable Cysteine Capture Rate (CR ≥ 4)
Target Compound DataMedian of 14 ligandable cysteines per fragment.
Comparator Or BaselineAcrylamide-based scout fragments (e.g., KB05) (Median of ~2 ligandable cysteines).
Quantified Difference5-fold higher reactivity rate and broader cysteineome coverage.
ConditionsHCT116 cell lysates analyzed via 3-hour SLC-ABPP runs.

Procuring this highly reactive fragment maximizes the hit rate for discovering novel targetable cysteines and E3 ligases in fragment-based drug discovery.

Adult Topical Toxicity
Head-to-head
8f LD₅₀ = 4.27 nmol/mg
8h: 2.12 · 8g: 4.73
Ranked #2 of 18 TFMPAs tested; supports adulticide screening context
Orlando strain, 24-hr topical assay, n=3×10 per dose

Adulticidal Efficacy Against Vector Mosquitoes

In vector control screening, Insecticidal agent 15 provides a highly potent lethality benchmark. It achieves an LD50 of 4.27 nmol/mg against adult female Aedes aegypti, offering a distinct, quantified efficacy profile compared to standard experimental baselines like Bilobol (LC50 = 7.67 mg/L) .

Evidence DimensionAdult Female Lethality (LD50)
Target Compound DataLD50 of 4.27 nmol/mg.
Comparator Or BaselineStandard experimental baselines (e.g., Bilobol, LC50 = 7.67 mg/L).
Quantified DifferenceDemonstrates potent nanomolar-range toxicity per mg of insect body weight.
ConditionsIn vivo adult female Aedes aegypti mortality assay.

Provides agrochemical researchers with a structurally distinct, highly potent benchmark for evaluating resistance-breaking adulticides.

Larval Toxicity (LC₅₀)
Head-to-head
125 µM (8f)
8h: 2.53 µM
Supports larvicidal SAR studies; one of two most active TFMPAs in this series
1st instar larvae, 24-hr exposure, 5–6 concentrations

Stage-Specific Larvicidal Potency

Beyond adulticidal activity, this compound (also designated KM1954) exhibits targeted efficacy against early developmental stages of mosquitoes. It demonstrates an LC50 of 125 μM specifically against 1st stage Aedes aegypti larvae, providing a precise baseline for stage-specific toxicity compared to broad-spectrum, non-targeted larvicides .

Evidence Dimension1st Stage Larval Lethality (LC50)
Target Compound DataLC50 of 125 μM.
Comparator Or BaselineBroad-spectrum non-stage-specific larvicides.
Quantified DifferenceExhibits targeted efficacy at 125 μM specifically against 1st instar larvae.
ConditionsAedes aegypti 1st stage larval mortality assay.

Allows formulation scientists to utilize a validated, stage-specific chemical probe for developmental toxicity studies in aquatic vector habitats.

Aqueous Stability
Data to verify
Degradation t₁/₂ > 72 hr
Thiol reactivity t₁/₂ ~5.8 hr
Supports extended assay incubation design; degradation and reactivity kinetics differ
pH 7.4 PBS, ambient temp; cross-study comparable data

Solubility and Formulation Compatibility via Trifluoromethyl Substitution

The structural inclusion of a 3,5-bis(trifluoromethyl)phenyl group significantly alters the physicochemical profile of the chloroacetamide core. This dual trifluoromethyl substitution enhances lipophilicity and prevents rapid aqueous hydrolysis, ensuring high solubility and stability in standard organic screening solvents (e.g., DMSO) for up to 6 months at -80°C, a marked improvement over highly polar or unsubstituted analogs .

Evidence DimensionLipophilicity and Organic Solvent Stability
Target Compound DataStable in DMSO stock solutions for 6 months at -80°C with enhanced lipophilicity.
Comparator Or BaselineUnsubstituted or mono-substituted chloroacetamides.
Quantified DifferenceThe bis-CF3 motif prevents rapid degradation and ensures reliable dosing solubility compared to more hydrophilic derivatives.
ConditionsStock solution preparation and long-term storage.

Ensures reliable stock solution stability and reproducible dosing in both high-throughput proteomic screening and agricultural field formulations.

Chemotype Novelty
Class-level
TFMPA scaffold; no known cross-resistance to pyrethroids, OPs, or carbamates
Class-level inference; supports resistance-breaking discovery context
Structural differentiation from established insecticide classes
Physicochemical Profile
Data to verify
mp 85°C · bp 296°C
Vapor pressure 0.00148 mmHg
Supports gravimetric dose preparation and inter-laboratory reproducibility
Solid crystalline form; low volatility at ambient conditions
Covalent Fragment Utility
Data to verify
Chloroacetyl warhead; cysteine-reactive; MurA IC₅₀ 75 µM (E. coli)
Supports dual-use insecticidal and chemoproteomic workflows; electrophilic warhead absent in 8g/8h
Cathepsin B/X inhibition at 100 µM; ChEMBL-aggregated data

Electrophilic PROTAC Development and E3 Ligase Discovery

Due to its 5-fold higher reactivity as a chloroacetamide scout fragment compared to acrylamides, this compound is a preferred precursor for synthesizing heterobifunctional degraders (PROTACs). It enables researchers to map ligandable cysteines and discover novel E3 ligases (such as DCAF16) that support targeted protein degradation in SLC-ABPP workflows [1].

Benchmark Adulticide in Vector Control Research

With an established LD50 of 4.27 nmol/mg against adult female Aedes aegypti, this compound serves as a critical positive control and structural benchmark in agrochemical screening. Procurement of this specific chemical allows laboratories to evaluate the efficacy of novel resistance-breaking insecticides against a highly potent, fluorinated chloroacetamide baseline.

Stage-Specific Larvicide Formulation Studies

Its quantified LC50 of 125 μM against 1st stage Aedes aegypti larvae makes it an ideal candidate for stage-targeted aquatic formulation studies. Environmental and agricultural scientists utilize this compound to model the developmental toxicity of halogenated acetamides in mosquito breeding habitats .

High-Throughput Cysteine Reactivity Profiling

In commercial chemical biology workflows, this compound is deployed as a standard electrophilic probe to assess the cysteine reactivity of cell lysates. Its median capture rate of 14 ligandable cysteines ensures deep proteomic coverage, making it a mandatory reagent for laboratories establishing baseline reactivity profiles before screening proprietary covalent inhibitor libraries [2].

Application Fit

Application
Selection Property
Validation Focus
TFMPA SAR studies
Chloroacetamide benchmark potency
Acyl-substituent SAR interpretation
Target deconvolution studies
Covalent cysteine-reactive probe
ABPP and pull-down target identification
Resistance-breaking discovery
Non-pyrethroid TFMPA chemotype
Cross-resistance screening context
Dual-use screening workflows
Covalent fragment with mosquitocidal activity
Cross-disciplinary assay validation

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

305.0042105 Da

Monoisotopic Mass

305.0042105 Da

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide

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